

Technical Support Center: Synthesis of NL-1 (mitoNEET Inhibitor)

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Compound of Interest

Compound Name: NL-1

Cat. No.: B15578621

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of **NL-1**, a potent mitoNEET inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the chemical name and structure of **NL-1**?

A1: The chemical name for **NL-1** is (Z)-2-(5-(4-(tert-butyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid. Its structure is shown below.

Q2: What is the primary application of **NL-1** in research?

A2: **NL-1** is a mitoNEET inhibitor investigated for its therapeutic potential in various diseases. It has shown antileukemic effects and neuroprotective properties in models of ischemic stroke.^[1] Its mechanism of action involves the modulation of mitochondrial function, including reducing oxidative stress and inducing mitophagy.^{[1][2][3]}

Q3: What is the general synthetic route for **NL-1**?

A3: **NL-1** is synthesized via a Knoevenagel condensation reaction. This involves the reaction of rhodanine-3-acetic acid with 4-(tert-butyl)benzaldehyde in the presence of a basic catalyst.

Experimental Protocols

Synthesis of Rhodanine-3-acetic Acid (Starting Material)

A common method for synthesizing the starting material, rhodanine-3-acetic acid, involves the reaction of glycine with carbon disulfide and sodium chloroacetate.^[4] A microwave-assisted protocol has been reported to be efficient.^[4]

Microwave-Assisted Synthesis Protocol:^[4]

- In a microwave reactor vessel, combine glycine (1 mmol), 22% sodium hydroxide solution, and carbon disulfide (1 mmol) in 3 mL of water.
- Microwave the mixture at 100°C for 5 minutes.
- After cooling to 40°C, add sodium chloroacetate (1 mmol) to the reaction mixture.
- Microwave the mixture again at 100°C for 5 minutes.
- After cooling to 40°C, add 3 mL of concentrated hydrochloric acid.
- Heat the reaction at 110°C for 20-30 minutes.
- The crude product can be extracted with ethyl acetate and purified.

Synthesis of NL-1 via Knoevenagel Condensation

This protocol is based on general procedures for the Knoevenagel condensation of rhodanine derivatives with aromatic aldehydes.^{[5][6][7]}

Materials:

- Rhodanine-3-acetic acid
- 4-(tert-butyl)benzaldehyde
- Piperidine (catalyst)
- Ethanol (solvent)

Procedure:

- In a round-bottom flask, dissolve rhodanine-3-acetic acid (1 equivalent) and 4-(tert-butyl)benzaldehyde (1 equivalent) in ethanol.
- Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
- Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product may precipitate out of the solution. If so, collect the solid by filtration.
- Wash the solid with cold ethanol to remove impurities.
- If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |
|--|--|---|
| Low or No Product Formation | Inactive starting materials. | Use freshly purified or commercially sourced rhodanine-3-acetic acid and 4-(tert-butyl)benzaldehyde. |
| Insufficient catalyst. | Increase the amount of piperidine or try an alternative catalyst like triethylamine (TEA) or ethylenediamine diacetate (EDDA). [5] | |
| Low reaction temperature. | Ensure the reaction is refluxing at the appropriate temperature for the solvent used. | |
| Presence of Multiple Spots on TLC (Side Reactions) | Self-condensation of 4-(tert-butyl)benzaldehyde. | Use a weaker base or a catalytic amount of a stronger base. Running the reaction at a lower temperature may also help. |
| Michael addition of rhodanine-3-acetic acid to the NL-1 product. | Use a stoichiometric amount of the reactants. A less polar solvent might also disfavor this side reaction. [8] | |
| Difficulty in Product Purification | Product is co-eluting with starting materials during column chromatography. | Adjust the solvent system for column chromatography to achieve better separation. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) can be an effective alternative. |
| Oily product that is difficult to crystallize. | Try triturating the oil with a non-polar solvent like hexane to induce solidification. | |

| | | |
|-----------------------------|---|--|
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC until the starting materials are consumed. |
| Product loss during workup. | Ensure the pH of the aqueous phase during extraction is optimized to keep the carboxylic acid product in the organic layer. Be cautious not to use excessive washing volumes. | |

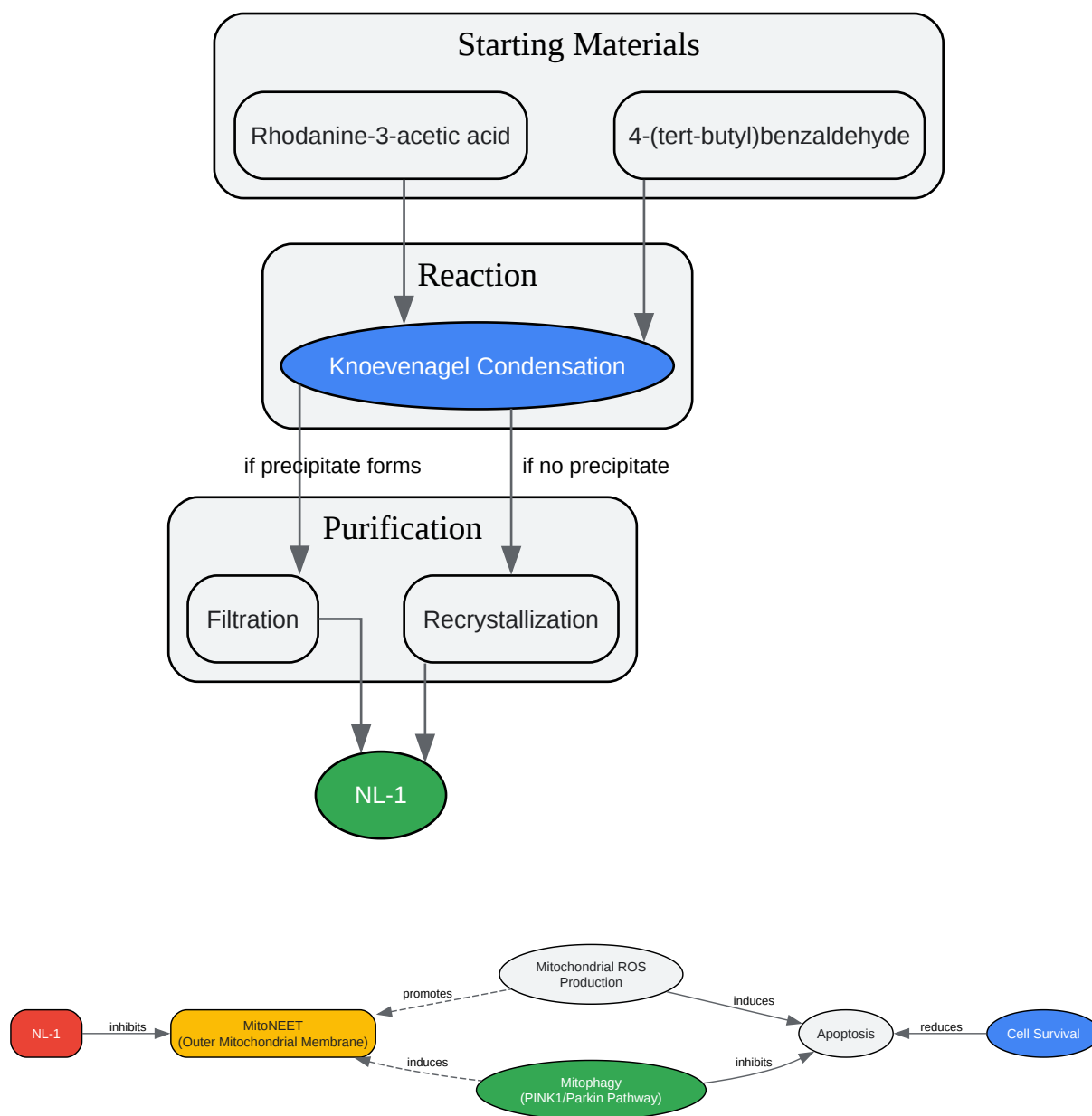
Data Presentation

Table 1: Comparison of Catalysts for Knoevenagel Condensation of Rhodanine Derivatives

| Catalyst | Typical Solvent | Reaction Conditions | Reported Efficiency | Reference |
|----------------------------------|-----------------------------|---------------------|---------------------|---|
| Piperidine | Ethanol | Reflux | Good to Excellent | [7] [9] |
| Triethylamine (TEA) | DMSO | 70°C | >98% Conversion | [5] |
| Ethylenediamine diacetate (EDDA) | Methanol | Reflux | Good | [10] |
| None (catalyst-free) | Choline chloride:urea (DES) | 90°C | Moderate to Good | [6] |

Mandatory Visualizations

NL-1 Synthesis Workflow



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